molecular formula C23H30N2O B14579642 1,1'-[(4-Phenoxyphenyl)methylene]dipiperidine CAS No. 61456-58-4

1,1'-[(4-Phenoxyphenyl)methylene]dipiperidine

Cat. No.: B14579642
CAS No.: 61456-58-4
M. Wt: 350.5 g/mol
InChI Key: UATOUZMXQUZWOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-[(4-Phenoxyphenyl)methylene]dipiperidine is an organic compound that features a dipiperidine structure linked by a phenoxyphenyl methylene bridge

Preparation Methods

The synthesis of 1,1’-[(4-Phenoxyphenyl)methylene]dipiperidine typically involves the reaction of piperidine derivatives with phenoxyphenyl methylene intermediates. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon or other transition metal catalysts. Industrial production methods may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions to optimize yield and purity .

Chemical Reactions Analysis

1,1’-[(4-Phenoxyphenyl)methylene]dipiperidine undergoes various chemical reactions, including:

Scientific Research Applications

1,1’-[(4-Phenoxyphenyl)methylene]dipiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-[(4-Phenoxyphenyl)methylene]dipiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyphenyl methylene bridge plays a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

1,1’-[(4-Phenoxyphenyl)methylene]dipiperidine can be compared with other similar compounds, such as:

The uniqueness of 1,1’-[(4-Phenoxyphenyl)methylene]dipiperidine lies in its phenoxyphenyl methylene bridge, which imparts specific chemical and biological properties not found in the other similar compounds.

Properties

CAS No.

61456-58-4

Molecular Formula

C23H30N2O

Molecular Weight

350.5 g/mol

IUPAC Name

1-[(4-phenoxyphenyl)-piperidin-1-ylmethyl]piperidine

InChI

InChI=1S/C23H30N2O/c1-4-10-21(11-5-1)26-22-14-12-20(13-15-22)23(24-16-6-2-7-17-24)25-18-8-3-9-19-25/h1,4-5,10-15,23H,2-3,6-9,16-19H2

InChI Key

UATOUZMXQUZWOS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(C2=CC=C(C=C2)OC3=CC=CC=C3)N4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.